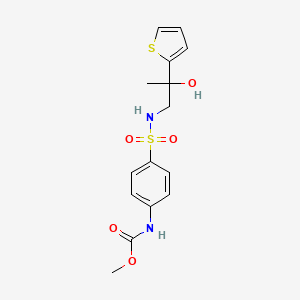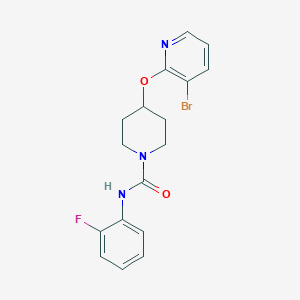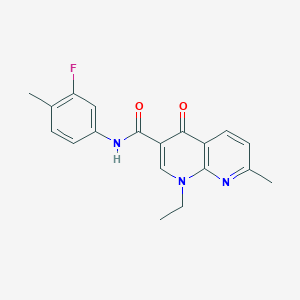![molecular formula C10H13BO3 B2579698 Acide [4-(1-hydroxycyclobutyl)phényl]boronique CAS No. 1467062-11-8](/img/structure/B2579698.png)
Acide [4-(1-hydroxycyclobutyl)phényl]boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is a boronic acid derivative with the CAS Number: 1467062-11-8 . It has a molecular weight of 192.02 . The compound is typically stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of boronic acids, including “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is C10H13BO3 . Its Inchi Code is 1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 .Chemical Reactions Analysis
Boronic acids, including “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is a powder that is stored at 4°C . It has a molecular weight of 192.02 .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Aperçu : Le couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaison carbone-carbone catalysée par les métaux de transition. Il a trouvé une application généralisée en raison de ses conditions de réaction douces, de sa tolérance aux groupes fonctionnels et de sa nature écologiquement bénigne. La clé du couplage SM réside dans l’utilisation de réactifs organoborés, qui se transmétalent facilement avec les complexes de palladium(II) .
Acide [4-(1-hydroxycyclobutyl)phényl]boronique dans le couplage SM :Applications de détection
Aperçu : Les acides boroniques ont gagné en importance dans les applications de détection en raison de leurs interactions uniques avec les diols et les bases de Lewis fortes (telles que les anions fluorure ou cyanure).
This compound dans la détection :En résumé, « l’this compound » joue un rôle crucial à la fois dans le couplage SM et les applications de détection, mettant en évidence sa polyvalence et son importance dans la recherche chimique moderne . Si vous souhaitez des détails supplémentaires ou explorer d’autres applications, n’hésitez pas à demander ! 😊
Mécanisme D'action
Safety and Hazards
“[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The future directions of “[4-(1-Hydroxycyclobutyl)phenyl]boronic acid” and other boronic acids could involve their increased use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond forming reactions . Their stability, ease of handling, and low toxicity make them attractive synthetic intermediates . Furthermore, their ultimate degradation into environmentally friendly boric acid makes them “green” compounds .
Propriétés
IUPAC Name |
[4-(1-hydroxycyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,12-14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZKTTKKEWDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467062-11-8 |
Source


|
| Record name | [4-(1-hydroxycyclobutyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2579619.png)
![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)
![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2579623.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)
![N-(oxan-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2579630.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2579633.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)
![1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea](/img/structure/B2579638.png)
